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Compound of Interest

Compound Name:
N-(6-Chloro-3-formylpyridin-2-

yl)pivalamide

Cat. No.: B170417 Get Quote

An In-Depth Technical Guide to the Molecular Structure of N-(6-Chloro-3-formylpyridin-2-
yl)pivalamide

Abstract
This technical guide provides a comprehensive examination of the molecular structure,

synthesis, and key chemical characteristics of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide
(CAS No. 127446-34-8). This compound is a multifunctional pyridine derivative, incorporating a

sterically hindered pivalamide group, a reactive formyl moiety, and a chloro substituent on the

core heterocyclic scaffold. Such substituted pyridines are of significant interest to researchers

in medicinal chemistry and materials science due to their prevalence in biologically active

molecules and functional materials.[1] This document will deconstruct the molecule's

architecture, propose a logical synthetic pathway, predict its spectroscopic signatures, and

discuss the chemical implications of its unique structural features, providing a foundational

resource for professionals in drug development and chemical research.

Introduction and Core Molecular Identity
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is an organic compound with the chemical

formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol .[2][3][4] Its structure is built

upon a pyridine ring, a foundational heterocycle in numerous pharmaceutical agents.[1][5] The

pyridine core is strategically functionalized with three distinct substituents that dictate its overall

chemical personality: a pivalamide group at the C2 position, a formyl (aldehyde) group at the
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C3 position, and a chlorine atom at the C6 position. This specific arrangement of functional

groups makes it a valuable intermediate for synthesizing more complex molecular targets.

Key Chemical Identifiers:

IUPAC Name: N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide[6]

CAS Number: 127446-34-8[2][3][6]

Molecular Formula: C₁₁H₁₃ClN₂O₂[2][3][4]

SMILES: CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O[6]

Deconstruction of the Molecular Architecture
The unique chemical behavior of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide arises from

the interplay of its constituent parts. Understanding each component is crucial to predicting its

reactivity and potential applications.

Caption: Molecular structure of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide.

The Pyridine Core
The central scaffold is a pyridine ring, an aromatic heterocycle where one CH group of a

benzene ring is replaced by a nitrogen atom. This nitrogen atom is more electronegative than

carbon, leading to an overall electron-deficient character for the ring system. This inherent

electron deficiency makes the pyridine ring less susceptible to classical electrophilic aromatic

substitution compared to benzene and deactivates the ring towards reactions like the Vilsmeier-

Haack formylation.[7]

The N-Pivalamide Substituent (C2)
Attached to the C2 position via a nitrogen atom is a pivalamide (or trimethylacetamide) group.

This functional group has two defining characteristics:

Amide Functionality: The amide bond (-NH-C=O) can participate in hydrogen bonding and

influences the electronic properties of the pyridine ring.
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Steric Hindrance: The most significant feature is the bulky tert-butyl group. This steric bulk

physically shields the amide bond, making it exceptionally stable towards hydrolysis.[8] It

also restricts rotation around the C2-N bond, influencing the molecule's preferred

conformation and potentially forcing the adjacent formyl group to orient itself in a specific

manner. This group is typically introduced by reacting an aminopyridine with pivaloyl

chloride.[9][10]

The Formyl Substituent (C3)
The formyl group (-CHO) at the C3 position is a powerful electron-withdrawing group and a

versatile chemical handle.

Electronic Effect: It further decreases the electron density of the pyridine ring, enhancing its

electrophilic character.

Reactivity: As an aldehyde, it is a primary site for subsequent chemical transformations. It

can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo

condensation reactions to form Schiff bases or C-C bonds.[11]

Conformational Influence: There is a strong possibility of an intramolecular hydrogen bond

forming between the amide proton (N-H) and the formyl oxygen. This interaction would

create a stable six-membered pseudo-ring, significantly locking the conformation of the side

chains relative to the pyridine core.

The Chloro Substituent (C6)
The chlorine atom at the C6 position is an electronegative halogen that influences the

molecule's reactivity through inductive electron withdrawal. It also serves as a potential leaving

group for nucleophilic aromatic substitution (SₙAr) reactions, a pathway that is viable on the

electron-deficient pyridine ring.

Proposed Synthetic Pathway
The synthesis of substituted pyridines can be challenging, but a logical and modular route to N-
(6-Chloro-3-formylpyridin-2-yl)pivalamide can be devised from commercially available

starting materials.[5][12][13] The proposed pathway involves two key transformations: N-

acylation followed by a directed formylation.
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Step 1: N-Pivaloylation of 2-Amino-6-chloropyridine The synthesis would logically commence

with 2-amino-6-chloropyridine. The primary amine is a nucleophile that can be readily acylated.

[11][14]

Protocol: 2-amino-6-chloropyridine is dissolved in an anhydrous aprotic solvent like

dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as

triethylamine (Et₃N), is added to scavenge the HCl byproduct. The solution is cooled in an

ice bath, and pivaloyl chloride is added dropwise.[9][15] The reaction is stirred until

completion, followed by an aqueous workup to isolate the product, N-(6-chloropyridin-2-

yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation With the C2-amino group protected and acylated, the next

step is to introduce the formyl group at the C3 position. The Vilsmeier-Haack reaction is a

powerful method for formylating electron-rich aromatic compounds, but it can also be applied to

certain heterocyclic systems.[16][17] The ortho-pivalamide group, being an activating group,

can help direct the electrophilic Vilsmeier reagent to the adjacent C3 position.

Protocol: The Vilsmeier reagent is first prepared by slowly adding phosphorus oxychloride

(POCl₃) to ice-cold N,N-dimethylformamide (DMF).[16] The substrate, N-(6-chloropyridin-2-

yl)pivalamide, is then added to the pre-formed reagent, and the mixture is heated. The

reaction proceeds through an electrophilic attack on the pyridine ring to form an iminium salt,

which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

[16]

2-Amino-6-chloropyridine
Pivaloyl Chloride,

Et3N, DCM
N-(6-chloropyridin-2-yl)pivalamide

1. POCl3, DMF
2. H2O

N-(6-Chloro-3-formylpyridin-2-yl)pivalamideStep 1: N-Acylation Step 2: Formylation

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data for Structural
Verification
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While experimental data is the ultimate arbiter, the molecular structure allows for the confident

prediction of key spectroscopic signatures essential for its identification and characterization.
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Technique Predicted Signature Rationale

¹H NMR

• δ 9.5-10.5 ppm (s, 1H, -

CHO)• δ 8.0-9.0 ppm (br s, 1H,

-NH)• δ 7.5-8.5 ppm (d, 2H,

Pyridine-H)• δ 1.3-1.5 ppm (s,

9H, -C(CH₃)₃)

The aldehyde proton is highly

deshielded. The two pyridine

protons are doublets in the

aromatic region. The nine

protons of the sterically bulky

tert-butyl group are equivalent

and appear as a sharp singlet.

The amide proton is often

broad.

¹³C NMR

• δ 185-195 ppm (Aldehyde

C=O)• δ 170-180 ppm (Amide

C=O)• δ 110-160 ppm (5

signals, Pyridine-C)• δ ~40

ppm (Quaternary C, tert-butyl)•

δ ~27 ppm (Methyl C, tert-

butyl)

Carbonyl carbons are

significantly downfield. The five

distinct carbons of the

substituted pyridine ring will

appear in the aromatic region.

The two types of carbons in

the pivaloyl group will be in the

aliphatic region.

IR Spectroscopy

• ~3300 cm⁻¹ (N-H stretch,

amide)• ~2800 & ~2700 cm⁻¹

(C-H stretch, aldehyde)• ~1700

cm⁻¹ (C=O stretch, aldehyde)•

~1680 cm⁻¹ (C=O stretch,

amide I band)• ~1600 & ~1450

cm⁻¹ (C=C/C=N stretches,

pyridine ring)

Each functional group provides

a characteristic absorption

band. The two carbonyl groups

will have distinct, strong peaks.

The N-H stretch and the

characteristic aldehyde C-H

stretches are also key

diagnostic signals.

Mass Spec (EI) • M⁺ peak at m/z 240• M⁺+2

peak at m/z 242 (approx. 1/3

intensity of M⁺)• Fragmentation

peak at m/z 184 (loss of tert-

butyl group)• Fragmentation

peak at m/z 85 (pivaloyl cation)

The molecular ion peak will

confirm the molecular weight.

The presence of one chlorine

atom will produce a

characteristic 3:1 isotopic

pattern for the molecular ion.

Common fragmentation

patterns include loss of the
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bulky tert-butyl group or

cleavage of the amide bond.

Conclusion: A Versatile Chemical Building Block
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a meticulously designed molecule whose

structure offers a unique combination of stability and reactivity. The sterically hindered

pivalamide group provides a robust protecting function for the C2-amino group, while the C3-

formyl and C6-chloro substituents serve as versatile handles for further synthetic elaboration.

This structural arrangement makes the compound an ideal intermediate for constructing

complex, highly substituted pyridine derivatives, which are sought-after scaffolds in the

development of novel pharmaceuticals and advanced functional materials. Researchers can

leverage the distinct reactivity of each functional group to build molecular complexity in a

controlled and predictable manner.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b170417#n-6-chloro-3-formylpyridin-2-yl-pivalamide-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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